4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The ethoxybenzoyl, fluorophenyl, methoxypropyl, and toluidino groups are introduced through various substitution reactions, often using reagents like ethyl benzoate, fluorobenzene, methoxypropylamine, and p-toluidine.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activities.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzoyl)-5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-(4-anilino)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Propoxybenzoyl)-5-(4-bromophenyl)-1-(3-methylpropyl)-3-(4-aminophenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H31FN2O4 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
3-(4-ethoxybenzoyl)-2-(4-fluorophenyl)-1-(3-methoxypropyl)-4-(4-methylanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H31FN2O4/c1-4-37-25-16-10-22(11-17-25)29(34)26-27(32-24-14-6-20(2)7-15-24)30(35)33(18-5-19-36-3)28(26)21-8-12-23(31)13-9-21/h6-17,28,32H,4-5,18-19H2,1-3H3 |
InChI Key |
VPRKQJHKSAPWFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCCOC)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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